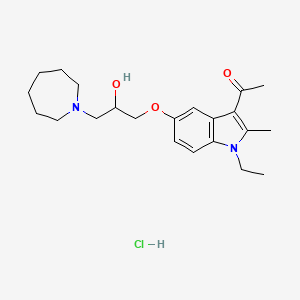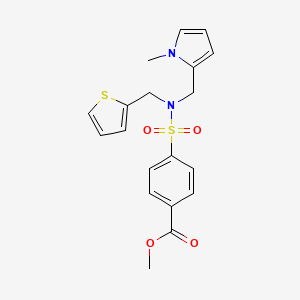![molecular formula C21H20N8O4S B2419089 1-{3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-4-(4-硝基苯磺酰基)哌嗪 CAS No. 942013-16-3](/img/structure/B2419089.png)
1-{3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-4-(4-硝基苯磺酰基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’re asking about belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .
科学研究应用
药物发现
1,2,3-三唑因其独特的性质在药物发现中发挥着至关重要的作用。一些值得注意的例子包括:
抗惊厥活性:抗惊厥药物鲁非那米德含有 1,2,3-三唑核心 。研究人员正在探索该支架在设计新药方面的潜力。
抗生素:像头孢曲松(广谱头孢菌素类抗生素)和舒巴坦(β-内酰胺类抗生素)等化合物包含 1,2,3-三唑基序 。这些抗生素对细菌感染表现出有希望的活性。
有机合成
1,2,3-三唑在有机合成中用作通用的构建模块。关键方法包括:
化学生物学和生物缀合
1,2,3-三唑在化学生物学和生物缀合中得到应用:
其他应用
未来方向
Triazolopyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research in medicinal chemistry . Future work could involve the synthesis and testing of various substituted triazolopyrimidines to explore their potential as therapeutic agents.
作用机制
Target of Action
It is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines . These are known to be selective A3 adenosine receptor antagonists . The A3 adenosine receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mode of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might interact with these receptors, leading to changes in cellular signaling pathways.
Biochemical Pathways
A3 adenosine receptor antagonists are known to modulate several signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase c, and modulation of mitogen-activated protein kinases . These pathways play crucial roles in cellular proliferation, differentiation, and apoptosis.
Result of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might have potential effects on cellular signaling, proliferation, differentiation, and apoptosis.
生化分析
Biochemical Properties
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical studies of selective A3 adenosine receptor antagonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of similar compounds have shown significant cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are often mediated through the modulation of key signaling pathways and the induction of apoptosis.
Molecular Mechanism
At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation . This inhibition can result in altered cell cycle progression and induction of apoptosis.
Temporal Effects in Laboratory Settings
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound’s stability under various conditions can affect its efficacy and potency in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response. Studies on similar compounds have shown a range of IC50 values, indicating varying degrees of potency and toxicity .
Metabolic Pathways
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been used in the synthesis of selective A3 adenosine receptor antagonists, which are involved in numerous metabolic processes .
Transport and Distribution
The transport and distribution of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potency in various biological contexts .
Subcellular Localization
The subcellular localization of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
属性
IUPAC Name |
3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHUBBUVBONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)




![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)




![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)
